molecular formula C16H12F3N3O3S B15023779 N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide

N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide

Cat. No.: B15023779
M. Wt: 383.3 g/mol
InChI Key: MAEVCVNUYXWKEV-UHFFFAOYSA-N
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Description

N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a thiophene ring, and a trifluoromethyl group

Preparation Methods

The synthesis of N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazolidinone ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Coupling with the thiophene ring: This can be done through a variety of coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.

    Final assembly: The final step involves the coupling of the imidazolidinone intermediate with the thiophene carboxamide under suitable conditions to yield the target compound.

Chemical Reactions Analysis

N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Stille, or Heck coupling, using palladium catalysts to form new carbon-carbon bonds.

Scientific Research Applications

N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activities.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and reactions.

    Biological Research: The compound is investigated for its potential interactions with biological targets, such as enzymes or receptors, which could lead to the discovery of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound’s imidazolidinone ring and trifluoromethyl group are believed to play crucial roles in its binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide can be compared with other similar compounds, such as:

    N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide: This compound features a benzamide group instead of a thiophene ring, which can lead to different electronic and steric properties.

    N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-2-carboxamide: The presence of a pyridine ring can influence the compound’s reactivity and potential biological activities.

    N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide: The furan ring introduces different electronic properties compared to the thiophene ring, affecting the compound’s overall behavior.

Properties

Molecular Formula

C16H12F3N3O3S

Molecular Weight

383.3 g/mol

IUPAC Name

N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide

InChI

InChI=1S/C16H12F3N3O3S/c1-9-4-6-10(7-5-9)22-13(24)15(16(17,18)19,21-14(22)25)20-12(23)11-3-2-8-26-11/h2-8H,1H3,(H,20,23)(H,21,25)

InChI Key

MAEVCVNUYXWKEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=CS3

Origin of Product

United States

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